molecular formula C21H21N3O4 B2608661 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide CAS No. 923386-91-8

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide

Cat. No. B2608661
CAS RN: 923386-91-8
M. Wt: 379.416
InChI Key: ILMTVPUQAPGVBY-UHFFFAOYSA-N
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Description

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activities

A study on similar compounds, 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, revealed their antiproliferative activities against various cancer cells in vitro. Some of these compounds showed high effectiveness against PC3 cells and moderate activities against Bcap37 and BGC823 cells, with IC50 values indicating potent activity against certain cancer cell lines (Jin et al., 2006).

Antitumor Activity Evaluation

Another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with various heterocyclic ring systems, demonstrating significant anticancer activity against some cancer cell lines. This highlights the potential of such compounds in cancer treatment (Yurttaş et al., 2015).

Photochemical and Thermochemical Modeling

A study focusing on similar molecules, including N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide, explored their photochemical and thermochemical properties. The findings indicated their potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).

Synthesis and Biological Screening

Another relevant study synthesized N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, which were evaluated for their antibacterial and anti-enzymatic potential. This shows the wide range of biological activities these compounds can exhibit (Yu et al., 2014).

α-Glucosidase Inhibitory Potential

Another research synthesized N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide, evaluating their α-glucosidase inhibitory potential. This study indicates the potential of these compounds in managing diseases like diabetes (Iftikhar et al., 2019).

Synthesis and Pharmacological Evaluation

Research on the synthesis of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate showed their antibacterial and anti-enzymatic potential, indicating a broad spectrum of pharmacological applications (Nafeesa et al., 2017).

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13(2)15-5-3-14(4-6-15)11-19(25)22-21-24-23-20(28-21)16-7-8-17-18(12-16)27-10-9-26-17/h3-8,12-13H,9-11H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMTVPUQAPGVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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